molecular formula C11H11F2NO B2540520 N-(3,4-difluorophenyl)cyclobutanecarboxamide CAS No. 263366-89-8

N-(3,4-difluorophenyl)cyclobutanecarboxamide

Cat. No.: B2540520
CAS No.: 263366-89-8
M. Wt: 211.212
InChI Key: XASPAHIFZGPPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Difluorophenyl)cyclobutanecarboxamide: is an organic compound characterized by the presence of a cyclobutane ring attached to a carboxamide group, with a 3,4-difluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)cyclobutanecarboxamide typically involves the reaction of 3,4-difluoroaniline with cyclobutanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions may include solvents like dichloromethane or dimethylformamide, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-difluorophenyl)cyclobutanecarboxamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(3,4-Difluorophenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and specificity towards these targets. The compound may modulate the activity of these targets by acting as an inhibitor or activator, depending on the context of its application. The cyclobutane ring provides structural rigidity, which can influence the overall conformation and binding properties of the molecule.

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)cyclobutanecarboxamide
  • N-(3,5-Difluorophenyl)cyclobutanecarboxamide
  • N-(3,4-Dichlorophenyl)cyclobutanecarboxamide

Comparison:

  • N-(3,4-Difluorophenyl)cyclobutanecarboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its electronic properties and reactivity.
  • N-(2,4-Difluorophenyl)cyclobutanecarboxamide has fluorine atoms at different positions, potentially leading to different binding affinities and reactivity.
  • N-(3,5-Difluorophenyl)cyclobutanecarboxamide has a different substitution pattern, which can affect its chemical behavior and interactions.
  • N-(3,4-Dichlorophenyl)cyclobutanecarboxamide replaces fluorine with chlorine, resulting in different electronic effects and potentially different biological activities.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3,4-difluorophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c12-9-5-4-8(6-10(9)13)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASPAHIFZGPPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.